molecular formula C18H24N2O2S B162860 (5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one CAS No. 139226-28-1

(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B162860
CAS RN: 139226-28-1
M. Wt: 332.5 g/mol
InChI Key: AKTXOQVMWSFEBQ-LCYFTJDESA-N
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Description

The compound “(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one” is a complex organic molecule. It contains a thiazol-4-one group, which is a type of heterocyclic compound, and a 4-hydroxy-3,5-ditert-butyl-phenyl group . The molecule has a molecular formula of CHFNOS, an average mass of 477.594 Da, and a monoisotopic mass of 477.188629 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. These include a thiazol-4-one group, a 4-hydroxy-3,5-ditert-butyl-phenyl group, and an amino group . The presence of these groups suggests that the compound could participate in a variety of chemical reactions.

properties

CAS RN

139226-28-1

Product Name

(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

(5Z)-2-amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H24N2O2S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13/h7-9,21H,1-6H3,(H2,19,20,22)/b13-9-

InChI Key

AKTXOQVMWSFEBQ-LCYFTJDESA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N=C(S2)N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N

synonyms

5-((3,5--bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-imino-4-thiazolidinone methanesulfonate
CI 1004
CI-1004
darbufelone
darbufelone mesylate
PD0136095-73

Origin of Product

United States

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